![molecular formula C18H18ClN5O B6446811 3-chloro-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2640974-89-4](/img/structure/B6446811.png)
3-chloro-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-chloro-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” is a complex organic molecule. It is likely to be a white powder . It has a degree of lipophilicity, which means it has an affinity for a lipid environment and can diffuse easily into cells .
Synthesis Analysis
The synthesis of this compound could involve various solvents, catalysts, and the use of microwave irradiation . The reaction might involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound is complex and likely involves multiple rings and functional groups . The structure of the compound was confirmed by elemental and spectral analyses .Chemical Reactions Analysis
This compound may be involved in various chemical reactions. For example, it may be used as a CDK2 inhibitor in cancer treatment . The compound may also undergo various transformations, such as condensation, cyclization, and methylation .Physical And Chemical Properties Analysis
The compound is likely to be a white powder . It has a degree of lipophilicity, which allows it to diffuse easily into cells . The compound’s NMR spectrum has been reported .Wissenschaftliche Forschungsanwendungen
CDK2 Inhibition for Cancer Treatment
This compound has been used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment . These inhibitors target tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Anti-proliferative Activity
The synthesized compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Cell Cycle Alteration
The compound has shown significant alteration in cell cycle progression . This could be useful in the treatment of diseases where cell cycle regulation is disrupted, such as cancer.
Apoptosis Induction
The compound has been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it can lead to the death of cancer cells.
Molecular Docking Simulation
The compound has been used in molecular docking simulation to confirm the good fit into the CDK2 active site . This helps in the design of more effective drugs.
Antibacterial Activity
Derivatives of the compound have been analyzed for their antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa and Bacillus subtilis .
Antifungal Activity
The compound has also been tested for its antifungal activity against Aspergillus flavus, Aspergillus fumigates, Candida albicans, Penicillium marneffei and Trichophyton mentagrophytes .
Structure-based Hybridization
The compound has been used in a structure-based hybridization approach for the discovery and optimization of new inhibitors .
Wirkmechanismus
The compound is likely to act as a CDK2 inhibitor, making it a potential target for cancer treatment . It may exert its effects by altering cell cycle progression and inducing apoptosis within cells . Molecular docking simulation confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-15-9-20-6-2-17(15)25-11-13-3-7-24(8-4-13)18-14-1-5-21-10-16(14)22-12-23-18/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTRWKAAMSZSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.